Cannabidiorcol

Vue d'ensemble

Description

- Il partage des similitudes structurales avec O-1918 , un antagoniste sélectif du cannabidiol anormal.

- Contrairement au THC (tétrahydrocannabinol), ni O-1821 ni O-1918 n'exhibent d'effets psychotropes.

- Les canaux TRP jouent un rôle dans l'inflammation et d'autres processus physiologiques .

O-1821: est un dérivé du cannabidiol (CBD), où la chaîne latérale pentyle a été raccourcie en un groupe méthyle.

O-1821: a une faible affinité pour les récepteurs cannabinoïdes (CB), mais agit comme un agoniste du canal potentiel récepteur transitoire (canal TRP).

Applications De Recherche Scientifique

- Further research is needed to explore its potential applications in medicine, biology, and industry.

Anti-inflammatory Effects: activates TRP channels, leading to anti-inflammatory responses.

Tumorigenesis: At high concentrations, it may promote tumor development.

Mécanisme D'action

Target of Action

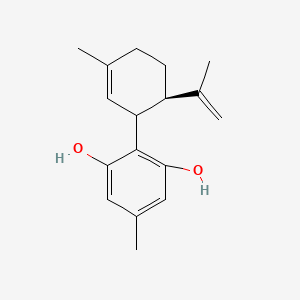

Cannabidiorcol, also known as “5-Methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol” or “Cannabidiorocol”, is a phytocannabinoid found naturally in Cannabis in trace concentrations . It has low affinity for cannabinoid receptors and is mainly active as an agonist of the TRPV2 cation channel . This channel is involved in various physiological processes, including inflammation and pain sensation .

Mode of Action

This compound interacts with its primary target, the TRPV2 cation channel, to produce its effects . As an agonist, it activates this channel, leading to changes in the cell’s ion balance and triggering downstream cellular responses . It’s important to note that at high concentrations, this compound can also promote tumorigenesis .

Biochemical Pathways

The exact biochemical pathways affected by this compound are still under investigation. It’s known that the activation of trpv2 channels can lead to various downstream effects, including anti-inflammatory responses . This is likely due to the role of these channels in regulating cytokine release and other inflammatory processes .

Pharmacokinetics

Studies on related compounds like cannabidiol (cbd) suggest that these compounds have a low oral bioavailability due to their lipophilic nature . They are also extensively metabolized in the liver . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The activation of TRPV2 channels by this compound leads to a variety of molecular and cellular effects. Most notably, it produces anti-inflammatory effects, which could potentially be harnessed for the treatment of various inflammatory conditions . At high concentrations, it can also promote tumorigenesis , indicating a need for careful dosage control.

Action Environment

The action, efficacy, and stability of this compound, like other cannabinoids, can be influenced by various environmental factors. For instance, the cultivation environment of the Cannabis plant, including variables such as temperature, humidity, light intensity, and soil composition, can profoundly influence the growth and development of the plant, and consequently, the levels of cannabinoids present in the plant . Additionally, agronomic practices, including irrigation, fertilization, and pest management, can also impact the chemical profile of cannabis extracts .

Analyse Biochimique

Biochemical Properties

Cannabidiorcol has low affinity for cannabinoid receptors and is mainly active as an agonist of the TRPV2 cation channel . Through this interaction, it produces anti-inflammatory effects . It can also promote tumorigenesis at high concentrations .

Cellular Effects

The cellular effects of this compound are primarily mediated through its action as an agonist of the TRPV2 cation channel . This interaction leads to anti-inflammatory effects, but can also promote tumorigenesis at high concentrations .

Molecular Mechanism

The molecular mechanism of this compound involves its activity as an agonist of the TRPV2 cation channel

Méthodes De Préparation

- Malheureusement, les voies synthétiques spécifiques et les conditions de réaction pour O-1821 ne sont pas largement documentées dans la littérature.

- il est synthétisé à partir du cannabidiol en raccourcissant la chaîne latérale pentyle en un groupe méthyle.

Analyse Des Réactions Chimiques

- Les réactifs et les conditions communs dépendent de la réaction spécifique, mais les informations détaillées sont rares.

- Les principaux produits formés à partir de ces réactions nécessiteraient des investigations plus approfondies.

O-1821: peut subir diverses réactions, notamment l'oxydation, la réduction et la substitution.

Applications de la recherche scientifique

- Des recherches supplémentaires sont nécessaires pour explorer ses applications potentielles en médecine, en biologie et dans l'industrie.

Effets anti-inflammatoires: active les canaux TRP, conduisant à des réponses anti-inflammatoires.

Tumeurogenèse: À des concentrations élevées, il peut favoriser le développement tumoral.

Mécanisme d'action

- Les cibles moléculaires et les voies liées à ses effets nécessitent des études plus approfondies.

O-1821: Le mécanisme d'action de O-1821 implique les canaux TRP, qui sont impliqués dans la perception de la douleur, l'inflammation et d'autres processus cellulaires.

Comparaison Avec Des Composés Similaires

- Des composés similaires comprennent O-1918 , qui partage certaines caractéristiques mais agit comme un antagoniste du cannabidiol anormal.

O-1821: est unique en raison de sa modification structurale par rapport au cannabidiol.

Propriétés

IUPAC Name |

5-methyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O2/c1-10(2)13-6-5-11(3)7-14(13)17-15(18)8-12(4)9-16(17)19/h7-9,13-14,18-19H,1,5-6H2,2-4H3/t13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKVOVXWEBSQJPA-UONOGXRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@H]([C@@H](CC1)C(=C)C)C2=C(C=C(C=C2O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35482-50-9 | |

| Record name | Cannabidiorcol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035482509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CANNABIDIORCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/259WR5E2RF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.